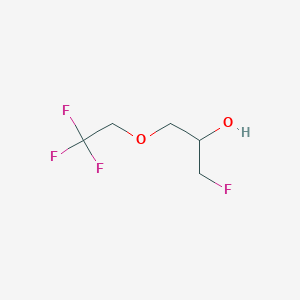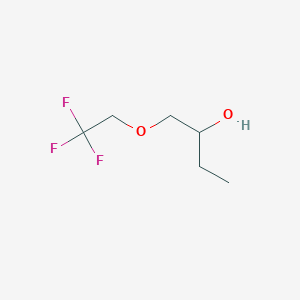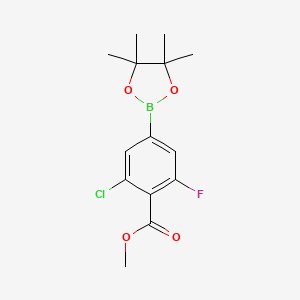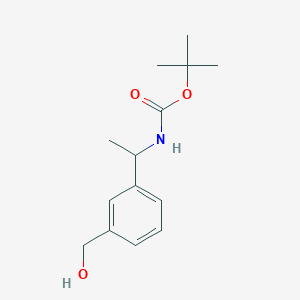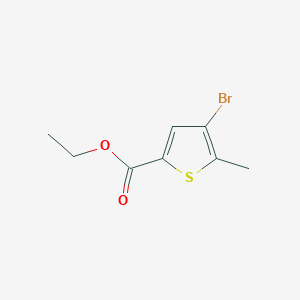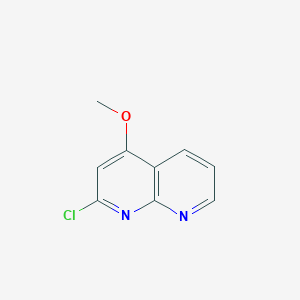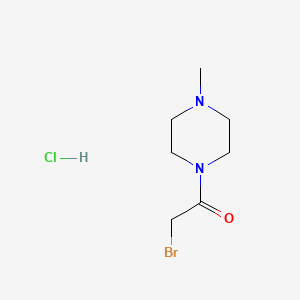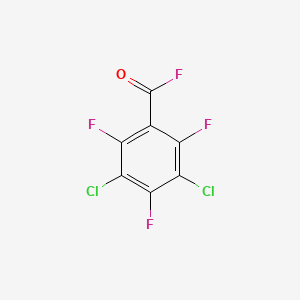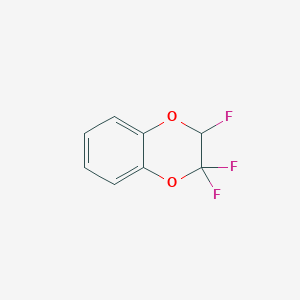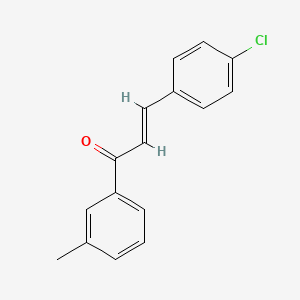
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one, most commonly referred to as 4-chloro-3-methylphenylprop-2-en-1-one (CMPP), is a synthetic organic compound that has been used in a variety of scientific research applications. CMPP is an effective building block for the synthesis of other compounds, and has been studied for its potential to act as a drug target.
作用机制
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one binds to certain receptors in the body, such as the G-protein coupled receptors (GPCRs). When this compound binds to these receptors, it alters their activity, which in turn can lead to changes in gene expression and other physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce inflammation and reduce pain. This compound has also been shown to have an effect on the central nervous system, as it has been shown to reduce anxiety and improve mood. Additionally, this compound has been shown to have an effect on the cardiovascular system, as it has been shown to reduce blood pressure.
实验室实验的优点和局限性
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it is a potent compound that can be used to study a variety of biological processes. Additionally, this compound is relatively stable, and has a low toxicity profile. However, there are some limitations to using this compound in lab experiments. It is difficult to purify this compound, and it can be degraded by light and heat. Additionally, this compound is a relatively expensive compound, which can make it difficult to use in large-scale experiments.
未来方向
There are a number of potential future directions for research involving 3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one. One potential direction is to further explore its potential as a drug target. This compound has already been shown to bind to certain receptors in the body, and further research could be conducted to explore the effects of this compound on these receptors. Additionally, further research could be conducted to explore the potential of this compound as a modulator of gene expression. Additionally, further research could be conducted to explore the effects of this compound on the cardiovascular system, as well as its potential to reduce inflammation and pain. Finally, further research could be conducted to explore the potential of this compound as a therapeutic agent in the treatment of various diseases.
合成方法
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one can be synthesized through a variety of methods. The most common method is a Grignard reaction, in which a Grignard reagent is reacted with a halogenated aromatic compound. In the case of this compound, the Grignard reagent is a 3-methylphenylmagnesium bromide, and the halogenated aromatic compound is 4-chlorobenzaldehyde. The reaction results in the formation of this compound, as well as other byproducts. Other methods of synthesis have been developed, including the use of a palladium-catalyzed Heck reaction and a palladium-catalyzed Suzuki coupling.
科学研究应用
3-(4-Chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one has been extensively studied in scientific research. One of the most common applications is as an intermediate in the synthesis of other compounds. This compound has also been studied for its potential to act as a drug target, as it has been shown to bind to certain receptors in the body and alter their activity. Additionally, this compound has been studied for its potential to act as a modulator of gene expression.
属性
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(3-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO/c1-12-3-2-4-14(11-12)16(18)10-7-13-5-8-15(17)9-6-13/h2-11H,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXKVQLJBJHFCT-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



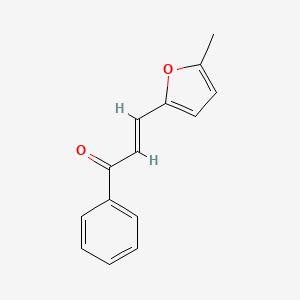

![3-Chloro-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B6325435.png)
